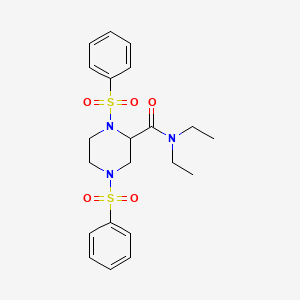
N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide (DEPC) is a chemical compound that has been used in scientific research for many years. It is a white crystalline powder that is soluble in water and organic solvents. DEPC has a wide range of applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide involves the covalent modification of amino acid residues in proteins. It reacts with the imidazole group of histidine residues, resulting in the formation of a stable adduct. This modification can lead to the inhibition of enzyme activity or the alteration of protein structure.
Biochemical and physiological effects:
N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several proteases, which are important enzymes involved in the breakdown of proteins. N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to inhibit the growth of several cancer cell lines in vitro. Additionally, N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its ability to inhibit the activity of proteases. This makes it a valuable tool for studying the role of proteases in biological systems. However, N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has some limitations. It can react with other amino acid residues besides histidine, which can lead to the nonspecific modification of proteins. Additionally, N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in scientific research. One potential application is in the development of new protease inhibitors for the treatment of diseases such as cancer and inflammation. N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide could also be used as a tool for the modification of proteins in a site-specific manner. Additionally, the development of new synthetic methods for N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide could lead to improved yields and purity. Finally, the use of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in combination with other reagents could lead to the development of new chemical probes for studying biological systems.
Conclusion:
In conclusion, N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is a valuable tool for scientific research. It has been used as a protease inhibitor and a reagent for the modification of amino acids in peptides and proteins. N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has a wide range of applications in biochemistry, pharmacology, and medicinal chemistry. However, it also has limitations, and its use should be carefully controlled. There are several future directions for the use of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in scientific research, and it will likely continue to be an important tool for many years to come.
Synthesemethoden
The synthesis of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide involves the reaction of piperazine with diethylamine and phenylsulfonyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization or column chromatography. The yield of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been widely used in scientific research as a protease inhibitor. It has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been used as a reagent for the modification of amino acids in peptides and proteins. It reacts with histidine residues, resulting in the formation of a stable imidazole adduct.
Eigenschaften
IUPAC Name |
1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-3-22(4-2)21(25)20-17-23(30(26,27)18-11-7-5-8-12-18)15-16-24(20)31(28,29)19-13-9-6-10-14-19/h5-14,20H,3-4,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLUSPORMAGFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)
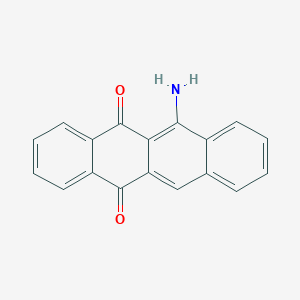

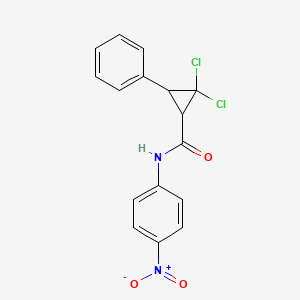
![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![4-[4-(1,3-benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5223437.png)
![1,3-bis(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5223448.png)
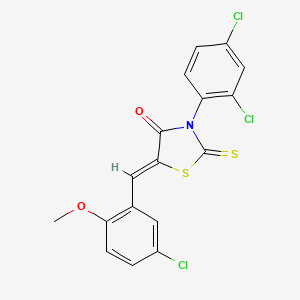
![2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5223467.png)
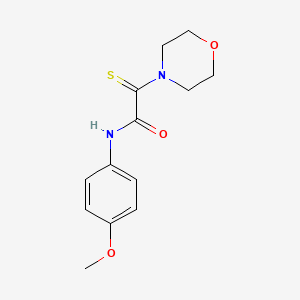
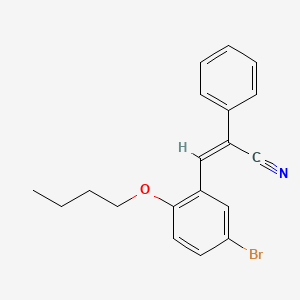
![2-{[5-(3-methylphenoxy)pentyl]amino}ethanol](/img/structure/B5223495.png)
![{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid](/img/structure/B5223512.png)
![methyl (3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5223520.png)